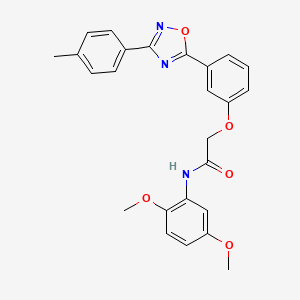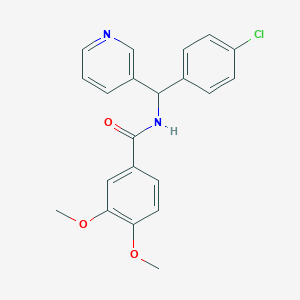
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising results in various studies, making it a subject of interest for further investigation.
作用机制
The exact mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and signaling pathways, which can lead to the inhibition of cell growth and proliferation. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for developing anti-cancer drugs. However, one of the limitations of using N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide. One of the areas of interest is the development of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide-based drugs for the treatment of cancer. Further studies are needed to understand the exact mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide and its potential therapeutic applications. Additionally, studies are needed to investigate the safety and toxicity of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide in animal models and humans.
合成方法
The synthesis of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with 3-pyridylmethylamine, followed by the reaction of the resulting intermediate with 3,4-dimethoxybenzoyl chloride. The final product is obtained through purification and isolation techniques.
科学研究应用
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have shown that N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-angiogenic effects, which can help in preventing the growth and spread of tumors.
属性
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-26-18-10-7-15(12-19(18)27-2)21(25)24-20(16-4-3-11-23-13-16)14-5-8-17(22)9-6-14/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJAHJNTNCLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

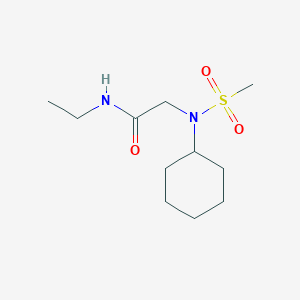
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)

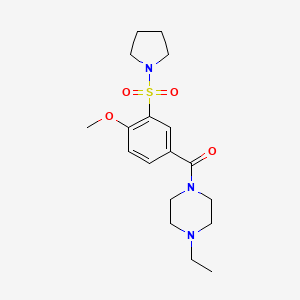
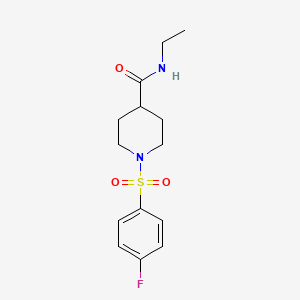
![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)
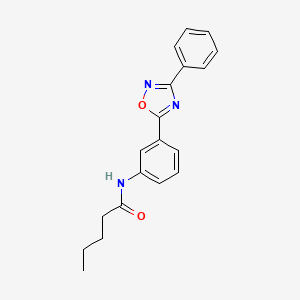
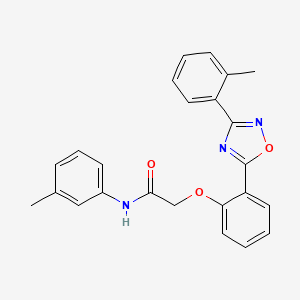
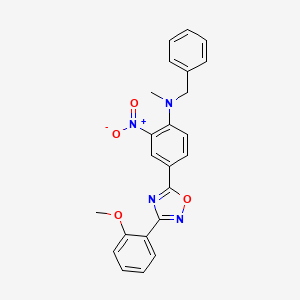

![2-methyl-N-(4-methylbenzyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689353.png)

